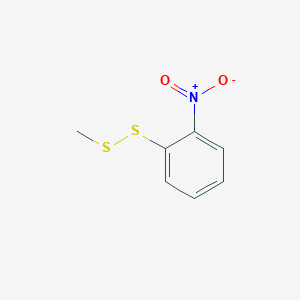

Disulfide, methyl 2-nitrophenyl

Description

Methyl 2-nitrophenyl disulfide (systematic name: Disulfide, 4-methylphenyl 2-nitrophenyl; CAS 54848-83-8) is an unsymmetrical aromatic disulfide composed of a 4-methylphenyl group and a 2-nitrophenyl moiety linked by a disulfide (–S–S–) bond. Its molecular formula is C₁₃H₁₁NO₂S₂, and its structure is characterized by the electron-donating methyl group at the para position of one phenyl ring and the electron-withdrawing nitro group at the ortho position of the other . This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in reactions requiring selective sulfur-based transformations. Its InChIKey (FOJKQGZIUZLHTL-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which distinguishes it from symmetrical disulfides .

Properties

CAS No. |

70574-29-7 |

|---|---|

Molecular Formula |

C7H7NO2S2 |

Molecular Weight |

201.3 g/mol |

IUPAC Name |

1-(methyldisulfanyl)-2-nitrobenzene |

InChI |

InChI=1S/C7H7NO2S2/c1-11-12-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |

InChI Key |

HHAASJBQVUGCCN-UHFFFAOYSA-N |

Canonical SMILES |

CSSC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulfide, methyl 2-nitrophenyl, typically involves the reaction of thiols with aromatic sulfenyl halides. For instance, the reaction of a thiol with 2-nitrophenylsulfenyl chloride can yield the desired disulfide compound . The reaction conditions often include mild temperatures and the presence of a base to facilitate the formation of the disulfide bond.

Industrial Production Methods: Industrial production of disulfide compounds often employs oxidative coupling of thiols. This method can be scaled up for large-scale production, ensuring high yields and purity. The use of catalysts and controlled reaction environments is crucial to optimize the process .

Types of Reactions:

Oxidation: this compound, can undergo oxidation reactions, converting thiols to disulfides.

Reduction: The compound can be reduced back to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine under mild conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of disulfide bonds.

Reduction: Thiol derivatives.

Substitution: Various substituted nitrophenyl derivatives

Scientific Research Applications

The compound "Disulfide, methyl 2-nitrophenyl" is a mixed aryl-alkyl disulfide with antibacterial properties . Research shows that this compound can control the growth of Staphylococcus aureus .

Antimicrobial Activity

Para-nitrophenyl methyl disulfide demonstrates antimicrobial activity, resulting in a zone of inhibition of 35 mm when tested against Staphylococcus aureus .

Disulfides as Antimicrobials

Disulfides, thiosulfinates, and thiosulfonates have pharmacological activity that may offer opportunities in antimicrobial drug development . Disulfides have a broad antimicrobial spectrum, including activity against bacteria, fungi, viruses, protozoa, and helminths .

Disulfides as Enzyme Inhibitors

S, S′- bis(isopropoxy) disulfide inhibits the FabH protein, blocking fatty acid biosynthesis in bacteria . Unsymmetrical disulfide compounds can inhibit Mycobacterium tuberculosis and Haemophilus influenzae by interfering with acetohydroxyacid synthase (AHAS) . A dithiol compound has been shown to act as an inhibitor of ADAM17, which binds zinc .

Disulfides in Agriculture

Disulfides such as 14 can be used as fungicides to keep seeds and crops fungi-free and as animal repellants .

Disulfides as Treatment for Alcoholism

Mechanism of Action

The mechanism of action of disulfide, methyl 2-nitrophenyl, involves the formation and cleavage of disulfide bonds. These bonds are crucial for maintaining the structural integrity of proteins and peptides. The compound can undergo redox reactions, interconverting between thiol and disulfide forms, which is essential for its biological activity . The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Symmetrical Disulfides

Bis(2-nitrophenyl) disulfide (CAS 1155-00-6): Structure: Two 2-nitrophenyl groups linked by a disulfide bond. Synthesis: Typically prepared via oxidation of 2-nitrothiophenol or coupling reactions involving 2-nitrobenzenesulfonyl chloride . Applications: Used as a sulphenylating agent for enolates and in rubber vulcanization due to its high reactivity . Properties: The ortho-nitro groups induce steric hindrance, reducing stability under prolonged heating compared to para-substituted analogs .

Bis(3-nitrophenyl) disulfide (CAS 537-91-7):

- Structure : Symmetrical meta-nitro-substituted disulfide.

- Synthesis : Produced from m-nitrobenzenesulfonyl chloride and hydriodic acid, followed by oxidation .

- Applications : Intermediate for sulfenyl chlorides, which are pivotal in electrophilic substitution reactions .

- Properties : Meta substitution reduces steric strain compared to ortho analogs, enhancing thermal stability .

Applications: Industrial vulcanizing agent and lubricant additive . Properties: Lacks nitro or methyl groups, making it less reactive in specialized organic syntheses but more stable .

Unsymmetrical Disulfides

Methyl 2-((2-nitrophenyl)disulfanyl)-1H-imidazole-4-carboxylate (Compound 3-14):

- Structure : Combines a 2-nitrophenyl disulfide with an imidazole-carboxylate moiety.

- Applications : Investigated for bioactivity due to the imidazole ring, which may interact with biological targets .

- Properties : The carboxylate group increases solubility in polar solvents, unlike purely aromatic disulfides .

Disulfide, 4-methylphenyl 2-nitrophenyl (Target Compound):

- Key Differentiators :

- Electronic Effects : The methyl group enhances electron density on one phenyl ring, while the nitro group withdraws electrons from the other, creating a polarized disulfide bond .

- Reactivity : This polarization facilitates selective cleavage or substitution reactions, making it valuable in asymmetric synthesis .

- Solubility : Increased lipophilicity from the methyl group improves solubility in organic solvents compared to nitro-only analogs .

Comparative Data Table

Reactivity and Stability

- Methyl 2-nitrophenyl disulfide : The unsymmetrical structure allows for regioselective reactions. For example, the methyl-substituted sulfur may act as a better leaving group in nucleophilic substitutions compared to the nitro-substituted sulfur .

- Bis(2-nitrophenyl) disulfide : The ortho-nitro groups increase susceptibility to reductive cleavage, which is exploited in disulfide bond-breaking studies .

- Bis(3-nitrophenyl) disulfide : Greater thermal stability than ortho analogs due to reduced steric clash, making it suitable for high-temperature applications .

Q & A

Basic Question

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (EI) at 70 eV. Monitor m/z 169 (molecular ion) and fragment ions (e.g., m/z 121 for nitrobenzene loss).

- High-Performance Liquid Chromatography (HPLC) : C18 column with UV detection at 254 nm (nitro group absorbance).

- Raman Spectroscopy : Peaks at 1340 cm⁻¹ (NO₂ symmetric stretch) and 510 cm⁻¹ (S–S stretch) confirm structural integrity .

How can researchers mitigate conflicting data on the reactivity of methyl 2-nitrophenyl disulfide in nucleophilic substitutions?

Advanced Question

Contradictions often arise from solvent effects or competing reaction pathways. Methodological solutions:

Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents.

Kinetic Profiling : Use stopped-flow NMR to track intermediates (e.g., thiolate anions) in real time.

Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare activation energies for S–S bond cleavage pathways.

These approaches clarify whether discrepancies stem from experimental conditions or intrinsic electronic effects .

What safety protocols are essential when handling methyl 2-nitrophenyl disulfide in laboratory settings?

Basic Question

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to prevent inhalation of nitro group-derived vapors.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : Keep in amber glass vials at 4°C under nitrogen to prevent photodegradation and oxidation .

How does methyl 2-nitrophenyl disulfide compare to other disulfides in vulcanization or polymer applications?

Advanced Question

The nitro group enhances thermal stability but reduces elasticity in rubber vulcanization. Experimental comparison:

Prepare polymer blends with methyl 2-nitrophenyl disulfide vs. diphenyl disulfide.

Measure tensile strength (ASTM D412) and glass transition temperature (DSC).

Analyze crosslink density via swelling experiments in toluene.

Results show nitro-substituted disulfides improve heat resistance but may require co-agents for elasticity .

What strategies optimize the yield of methyl 2-nitrophenyl disulfide in multi-step syntheses?

Basic Question

- Stepwise Oxidation : Use milder oxidants (e.g., air/O₂ bubbling) to minimize overoxidation to sulfonic acids.

- Protecting Groups : Temporarily protect reactive sites (e.g., nitro reduction with Zn/HCl) during coupling steps.

- Catalysis : Employ Cu(I) catalysts to accelerate disulfide bond formation at lower temperatures.

Yields >80% are achievable with rigorous stoichiometric control and inert atmosphere .

How can researchers address the lack of ecotoxicological data for methyl 2-nitrophenyl disulfide?

Advanced Question

Propose a tiered testing framework:

Acute Toxicity : Daphnia magna 48-hour LC₅₀ assays.

Biodegradation : OECD 301D closed bottle test to assess microbial breakdown.

Bioaccumulation : Octanol-water partition coefficient (log P) measurements via shake-flask method.

Preliminary data can guide regulatory compliance and disposal protocols .

What computational tools predict the spectroscopic signatures of methyl 2-nitrophenyl disulfide?

Advanced Question

- IR/Raman : Gaussian 16 simulations with B3LYP/6-311++G** basis set to model vibrational modes.

- NMR : ACD/Labs or ChemDraw predictions for ¹H/¹³C chemical shifts (reference: TMS at 0 ppm).

- UV-Vis : TD-DFT calculations to simulate λₘₐₐ for nitro π→π* transitions (~270 nm).

Cross-validation with experimental data resolves computational vs. empirical mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.